N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide
Description
N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a sulfonamide group and a difluoroethyl group, which imparts distinct chemical properties.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O2S/c1-11-6(2-3-9-11)14(12,13)10-4-5(7)8/h2-3,5,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYHQNBZIHWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide typically involves the introduction of the difluoroethyl group to the pyrazole ring. One common method is the reaction of 2-methylpyrazole with a difluoroethylating agent under controlled conditions. The sulfonamide group is then introduced through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and difluoroethylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to proteins or enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in the compound’s biological activity by interacting with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoroethyl)-2-fluoroaniline: Shares the difluoroethyl group but differs in the aromatic ring structure.
Poly[N-(2-hydroxypropyl)methacrylamide]-block-poly[N-(2,2-difluoroethyl)acrylamide]: A polymer with similar difluoroethyl functionality used in MRI tracers.
Uniqueness
N-(2,2-difluoroethyl)-2-methylpyrazole-3-sulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and difluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
